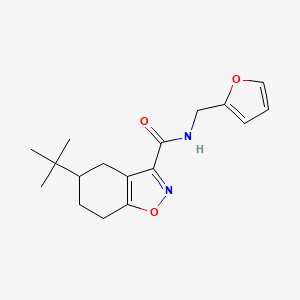![molecular formula C19H14N2O6 B10889683 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene](/img/structure/B10889683.png)
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene is an organic compound with the molecular formula C19H14N2O6 It is characterized by the presence of two nitro groups and a phenoxymethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene typically involves the nitration of 1-[4-(phenoxymethyl)phenoxy]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials such as phenol and benzene derivatives. The process includes nitration, etherification, and purification steps to obtain the final product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of 2,4-diamino-1-[4-(phenoxymethyl)phenoxy]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: A compound with similar nitro groups but lacking the phenoxymethyl group.
1,4-Dinitrobenzene: A simpler compound with two nitro groups on a benzene ring.
4-Nitrophenol: A compound with a single nitro group and a hydroxyl group on a benzene ring.
Uniqueness
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene is unique due to the presence of both nitro groups and a phenoxymethyl group, which confer distinct chemical properties and reactivity
属性
分子式 |
C19H14N2O6 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC 名称 |
2,4-dinitro-1-[4-(phenoxymethyl)phenoxy]benzene |
InChI |
InChI=1S/C19H14N2O6/c22-20(23)15-8-11-19(18(12-15)21(24)25)27-17-9-6-14(7-10-17)13-26-16-4-2-1-3-5-16/h1-12H,13H2 |
InChI 键 |
KMPCYPUUHFRTEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889601.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889615.png)
![6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)

![6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889631.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10889633.png)
![1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10889638.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10889644.png)
![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B10889652.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B10889668.png)
